(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid
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Overview
Description
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.2.1]heptane core with various functional groups attached. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid typically involves multiple steps, starting from simpler precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Introduction: Addition of the oxo and sulphonic acid groups through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Methods such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a hydroxyl derivative.
Scientific Research Applications
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(22
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition or Activation: Binding to active sites of enzymes.
Receptor Binding: Interaction with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic ketone with similar structural features.
Borneol: Another bicyclic compound with a hydroxyl group.
Isoborneol: An isomer of borneol with different stereochemistry.
Uniqueness
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid is unique due to its specific functional groups and stereochemistry, which may confer distinct reactivity and biological activity compared to similar compounds.
Biological Activity
(1S-endo)-4,7,7-Trimethyl-3-oxobicyclo(2.2.1)heptane-2-sulphonic acid, also known as 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid (CAS No. 46365-22-4), is a bicyclic compound characterized by a unique structure that includes a sulfonic acid functional group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H16O4S, with a molecular weight of approximately 232.3 g/mol. The presence of the sulfonic acid group enhances its solubility and reactivity in biological systems, which is crucial for its interaction with various biomolecules.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which are essential for mitigating oxidative stress in biological systems.
- Cytotoxic Effects : The compound has shown potential cytotoxic effects against various cancer cell lines in vitro. For instance, studies have demonstrated significant cytotoxicity with IC50 values ranging from 4.2 to 11.9 μM against specific cancer cell lines .
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in metabolic pathways, such as α-glycosidase and acetylcholinesterase (AChE), suggesting its potential role in managing conditions like diabetes and Alzheimer's disease .
Case Studies
Several case studies have highlighted the biological activity of this compound:
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various derivatives of bicyclic compounds, including this compound using the DPPH assay. Results indicated that this compound exhibited notable free radical scavenging activity compared to other tested compounds .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays were conducted on multiple human cancer cell lines to assess the cytotoxic effects of this compound. The results showed significant inhibition of cell proliferation with IC50 values indicating effective cytotoxicity against specific lines like CNE 2 and HGC-27 .
Study 3: Enzyme Inhibition Profile
A comprehensive screening of enzyme inhibition revealed that this compound effectively inhibited α-glycosidase and AChE with Ki values indicating moderate to high affinity for these targets .
Comparison with Related Compounds
To understand its unique biological profile better, a comparison with structurally similar compounds is essential:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Oxobicyclo[2.2.1]heptane | C9H12O | Lacks sulfonic acid group; simpler structure |
4-Methylcyclohexanecarboxylic acid | C9H16O2 | Contains a carboxylic acid instead of a sulfonic acid |
Bicyclo[2.2.1]heptanecarboxylic acid | C8H10O2 | Similar bicyclic structure but different functional groups |
The unique combination of bicyclic structure and sulfonic acid functionality enhances the reactivity and biological activity of this compound compared to its analogs.
Properties
CAS No. |
46365-22-4 |
---|---|
Molecular Formula |
C10H16O4S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(1S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid |
InChI |
InChI=1S/C10H16O4S/c1-9(2)6-4-5-10(9,3)8(11)7(6)15(12,13)14/h6-7H,4-5H2,1-3H3,(H,12,13,14)/t6-,7?,10?/m1/s1 |
InChI Key |
LKTRVKICUSKZGA-AFKSGGFBSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2S(=O)(=O)O)C)C |
Origin of Product |
United States |
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